

Foundational Research on EN219 and Targeted Protein Degradation: A Technical Guide

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Compound of Interest

Compound Name: EN219

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This technical guide provides an in-depth overview of **EN219**, a synthetic covalent ligand for the E3 ubiquitin ligase RNF114, and its application in the field of targeted protein degradation (TPD). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation is a therapeutic strategy that harnesses the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, TPD aims to remove the protein from the cell entirely.[2] This is often achieved using heterobifunctional molecules called Proteolysis-Targeting Chimeras (PROTACs).[1][4] A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.[4][5]

EN219: A Covalent Recruiter of the RNF114 E3 Ligase

EN219 is a synthetic, chloroacetamide-containing molecule that functions as a covalent recruiter for the E3 ubiquitin ligase RNF114.[4][6][7] It was identified through a target-based

covalent ligand screen and serves as a valuable chemical tool for engaging the RNF114 ligase in TPD applications.[4]

Mechanism of Action: **EN219** specifically and covalently binds to a nucleophilic cysteine residue—cysteine 8 (C8)—located within an intrinsically disordered region at the N-terminus of RNF114.[8][9] This covalent interaction allows for stable and durable engagement of the E3 ligase. By incorporating **EN219** into a PROTAC, it can effectively bring RNF114 into close proximity with a specific protein of interest, leading to the ubiquitination and subsequent degradation of that target.[4][8] A notable example is the conjugation of **EN219** to (+)-JQ1, a bromodomain inhibitor, to create a PROTAC that successfully induces the RNF114-dependent degradation of the BRD4 protein in breast cancer cells.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with **EN219**'s activity and its use in cellular contexts.

Parameter	Value	Assay Type	Notes	Reference(s)
IC50	470 nM	Competitive Gel-Based ABPP	50% inhibitory concentration for the interaction between EN219 and RNF114 protein.	[6][7][8][9]

Parameter	Concentration	Assay Type	Observation	Reference(s)
Inhibition of Ubiquitination	50 μ M	Cell-free (in vitro) ubiquitination assay	Inhibited RNF114-mediated autoubiquitination and ubiquitination of the tumor suppressor p21.	[6] [7] [8]
Cellular Target Engagement	1 μ M	isoTOP-ABPP in 231MFP cells	Interacted with RNF114 (C8), TUBB1 (C201), HSPD1 (C442), and HIST1H3A (C97) after a 90-minute treatment.	[8] [9]
In Situ Probe Labeling	50 μ M	Gel-based ABPP with EN219-alkyne	Used to visualize protein targets of EN219 directly within 231MFP cells after a 90-minute treatment.	[6] [10]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize **EN219** are provided below.

4.1 Competitive Gel-Based Activity-Based Protein Profiling (ABPP)

This assay was used to determine the IC₅₀ of **EN219** for RNF114.[\[6\]](#)

- Objective: To quantify the potency of **EN219** in competing with a fluorescent probe for binding to RNF114.
- Materials: Purified RNF114 protein (0.1 µg), DMSO (vehicle), **EN219** (various concentrations), iodoacetamide-rhodamine (IA-rhodamine) probe (100 nM), SDS-PAGE reagents, silver stain.
- Protocol:
 - Pre-incubate purified RNF114 protein with either DMSO or varying concentrations of **EN219** for 30 minutes at room temperature.
 - Add 100 nM of the IA-rhodamine probe to each reaction and incubate for an additional 30 minutes at room temperature. This probe covalently labels reactive cysteines not occupied by **EN219**.
 - Quench the reactions and separate the proteins via SDS-PAGE.
 - Visualize the labeled RNF114 by in-gel fluorescence scanning.
 - Quantify the fluorescence intensity of the bands corresponding to RNF114. The decrease in fluorescence indicates successful competition by **EN219**.
 - Perform a silver stain on the same gel to confirm equal protein loading across all lanes.
 - Plot the fluorescence intensity against the **EN219** concentration and fit the curve to determine the IC50 value.[\[6\]](#)

4.2 Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP)

This chemoproteomic technique was used to identify the specific cellular targets of **EN219** in a complex biological system.[\[9\]](#)

- Objective: To identify and quantify cysteine residues in the proteome that are covalently modified by **EN219** in living cells.
- Materials: 231MFP breast cancer cells, DMSO (vehicle), **EN219** (1 µM), PBS, cell lysis buffer, proteomics sample preparation reagents.

- Protocol:
 - Culture 231MFP cells and treat them with either DMSO (control) or 1 μ M **EN219** for 90 minutes.
 - Harvest the cells, wash with PBS, and lyse them by sonication to prepare proteomes.
 - Perform the isoTOP-ABPP analysis, which involves labeling the remaining free cysteines with isotopic tags, followed by proteolysis and mass spectrometry.
 - Analyze the mass spectrometry data to identify peptides where the cysteine residue shows a significantly reduced signal in the **EN219**-treated sample compared to the control.
 - Quantify the light-to-heavy isotopic ratios to determine the degree of engagement. Ratios greater than 2 with a p-value < 0.05 are considered significant hits.^[6] This method confirmed **EN219**'s engagement with RNF114 at C8 and identified other potential off-targets.^[9]

4.3 In Vitro Ubiquitination Assay

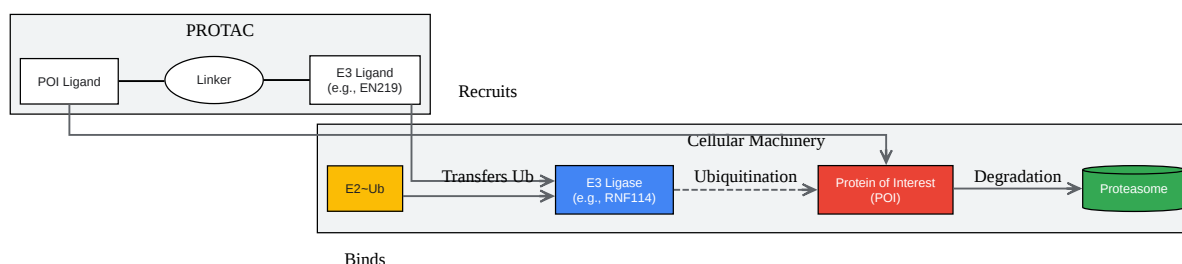
This assay assesses the functional impact of **EN219** on the enzymatic activity of RNF114.^[6]

- Objective: To determine if **EN219** can inhibit the ubiquitination of a known RNF114 substrate (p21) and RNF114 autoubiquitination.
- Materials: Recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, RNF114, substrate protein (e.g., p21), **EN219** (50 μ M), reaction buffer, Western blot reagents.
- Protocol:
 - Combine the E1, E2, ubiquitin, and ATP in a reaction buffer.
 - Add RNF114 and the substrate protein (p21).
 - In the experimental condition, add 50 μ M **EN219**. In the control condition, add DMSO.
 - Incubate the reactions at 37°C to allow the ubiquitination cascade to proceed.

- Stop the reaction and analyze the samples by Western blot.
- Probe the blot with antibodies against p21 and RNF114 to detect the characteristic high-molecular-weight smears or bands indicative of polyubiquitination.
- Compare the ubiquitination levels in the **EN219**-treated sample to the control to determine the inhibitory effect.[6]

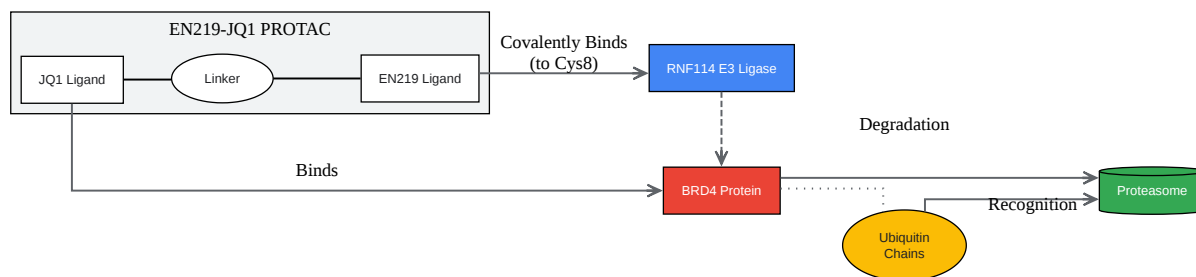
Visualizations: Pathways and Workflows

The following diagrams illustrate the core concepts of TPD and the experimental logic for characterizing **EN219**.



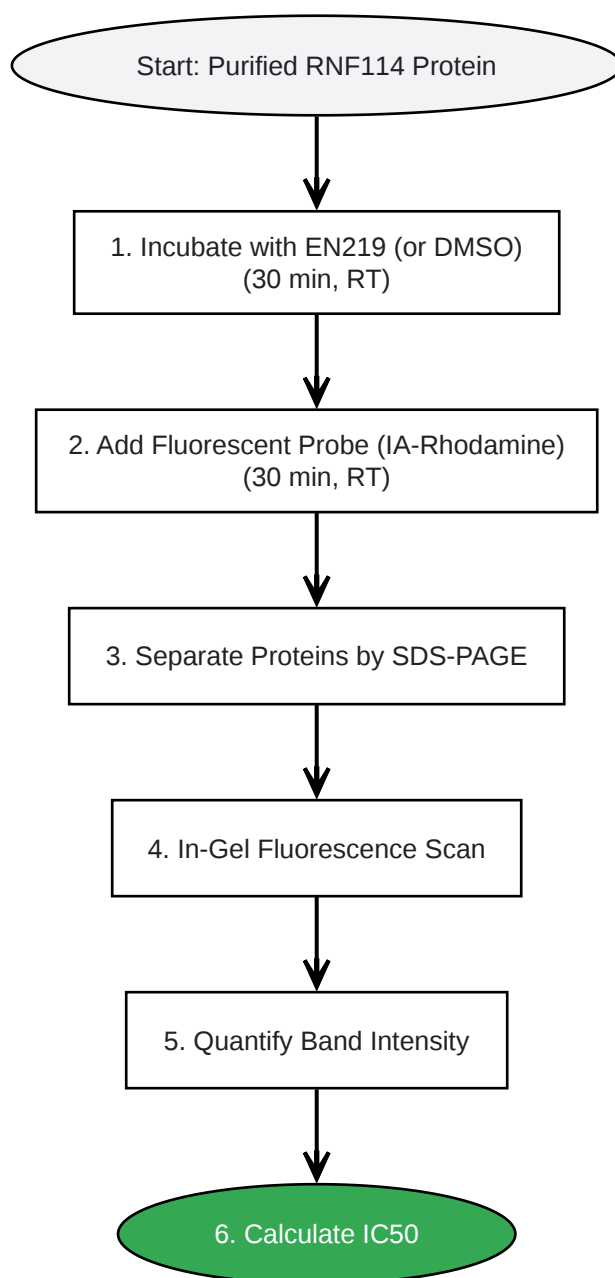
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Caption: General mechanism of Targeted Protein Degradation (TPD) via a PROTAC.



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Caption: Degradation of BRD4 by an **EN219**-JQ1 PROTAC via RNF114 recruitment.



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Caption: Experimental workflow for competitive gel-based ABPP to determine IC₅₀.

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